![molecular formula C11H17ClN2O2 B1455346 (R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride CAS No. 850033-74-8](/img/structure/B1455346.png)
(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride
Overview
Description
®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is a compound of significant interest in various fields of chemistry and biology. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride typically involves the reaction of ®-1-aminopropan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate. The resulting carbamate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid catalysts can enhance the efficiency and yield of the reaction. For example, the use of iron-chrome catalysts in a flow system has been shown to produce high yields of carbamates with good selectivity .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro compounds, while reduction of the carbamate group can yield the corresponding amine.
Scientific Research Applications
Applications in Organic Synthesis
1. Protecting Group for Amines
(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is primarily utilized as a protecting group for amines in organic synthesis. The compound's stability allows for selective reactions while preserving the amine functionalities, which can be deprotected under mild acidic conditions. This feature is crucial in multi-step synthetic pathways where maintaining the integrity of reactive sites is essential.
2. Synthesis of Chiral Compounds
The compound serves as a chiral starting material for synthesizing various chiral amines. Its chirality ensures that the resultant compounds retain stereochemical purity, which is vital for developing pharmaceuticals with specific biological activities.
Applications in Medicinal Chemistry
1. Pharmaceutical Intermediates
This compound has been employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the formation of complex molecular architectures makes it a valuable asset in drug development.
2. Bioactive Compound Synthesis
The compound has been used in synthesizing bioactive compounds, particularly those targeting specific receptors or enzymes. For instance, studies have reported its role in creating derivatives that exhibit enhanced biological activity against certain diseases.
Applications in Bioorganic Chemistry
1. Modification of Biomolecules
In bioorganic chemistry, this compound has been utilized to introduce protected amine functionalities into biomolecules. This approach allows researchers to modify biomolecules while preserving their functional integrity until deprotection is necessary.
2. Peptide Synthesis
The compound plays a significant role in peptide synthesis, where it protects amino groups during coupling reactions. This application is critical for synthesizing peptides with high specificity and yield.
Case Study 1: Synthesis of Chiral Amine Derivatives
A study demonstrated the use of this compound as a starting material for synthesizing chiral amines with potential pharmaceutical applications. The resulting compounds exhibited significant activity against specific biological targets, showcasing the compound's utility in drug discovery.
Case Study 2: Peptide Synthesis Optimization
Research highlighted the efficiency of using this carbamate derivative in optimizing peptide synthesis protocols. The study found that employing this protecting group improved yields and selectivity during the synthesis of complex peptides, which are crucial for therapeutic applications.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological pathway involved. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride: The enantiomer of the ®-isomer, with similar chemical properties but different biological activity.
tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride: A similar compound with a tert-butyl group instead of a benzyl group.
Methyl (1-aminopropan-2-yl)carbamate hydrochloride: A compound with a methyl group instead of a benzyl group.
Uniqueness
®-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group, which can influence its interaction with biological targets and its overall reactivity in chemical reactions.
Biological Activity
(R)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride, also known as R-2-N-CBZ-propane-1,2-diamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H17ClN2O2
- CAS Number : 850033-74-8
- Molecular Weight : 236.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate neurotransmitter systems and may exhibit effects on:
- Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters, influencing mood and cognitive functions.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Antidepressant Activity : Studies suggest it may have potential as an antidepressant by influencing serotonin pathways.
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
-
Neuroprotective Study :
- A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress.
- Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to control groups.
-
Antidepressant-Like Effects :
- In animal models, administration of the compound resulted in decreased immobility time in forced swim tests, suggesting antidepressant-like behavior.
- The study highlighted alterations in serotonin and norepinephrine levels post-treatment.
-
Anti-inflammatory Mechanism :
- Research showed that the compound inhibited the expression of pro-inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.
- This effect was linked to the modulation of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
(S)-Benzyl (1-aminopropan-2-yl)carbamate | Similar binding affinity to receptors | Potentially lower efficacy in neuroprotection |
Benzyl carbamate derivatives | Varies based on substituents | Anti-inflammatory and analgesic properties |
Properties
IUPAC Name |
benzyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704265 | |
Record name | Benzyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-74-8 | |
Record name | (R)-1-Amino-2-(benzyloxycarbonylamino)propane hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850033-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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